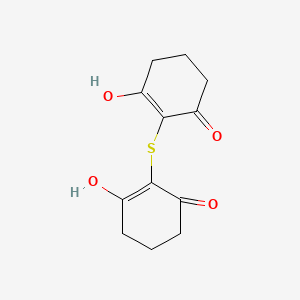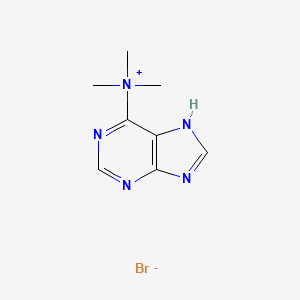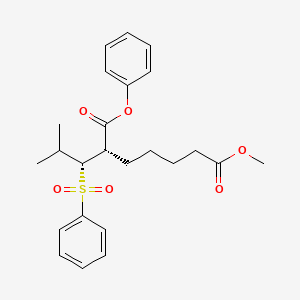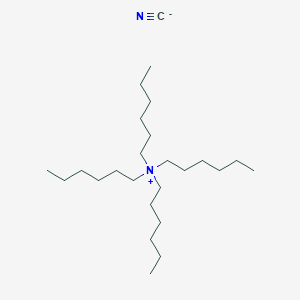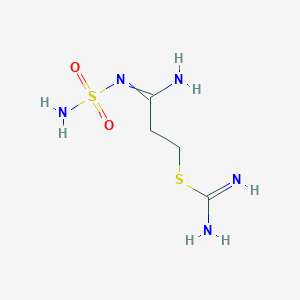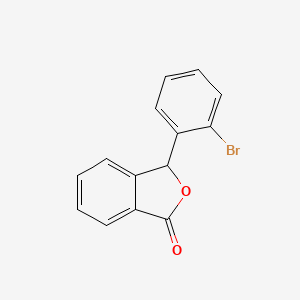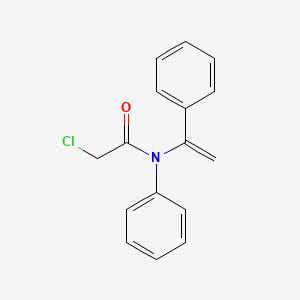
2-Chloro-N-phenyl-N-(1-phenylethenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-phenyl-N-(1-phenylethenyl)acetamide is an organic compound with a complex structure that includes both chloro and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-N-phenyl-N-(1-phenylethenyl)acetamide can be synthesized through the reaction of aniline with chloroacetyl chloride in the presence of a base such as glacial acetic acid . The reaction typically involves the following steps:
- Dissolving aniline in glacial acetic acid.
- Adding chloroacetyl chloride dropwise to the solution while maintaining a low temperature.
- Stirring the reaction mixture for several hours to ensure complete reaction.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-phenyl-N-(1-phenylethenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of amines and other derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reaction typically occurs under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted acetamides.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products often include amines and alcohols.
Aplicaciones Científicas De Investigación
2-Chloro-N-phenyl-N-(1-phenylethenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-phenyl-N-(1-phenylethenyl)acetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N-phenylacetamide: Similar structure but lacks the phenylethenyl group.
N-Phenylacetamide: Lacks both the chloro and phenylethenyl groups.
N-(1-Phenylethenyl)acetamide: Lacks the chloro group.
Uniqueness
2-Chloro-N-phenyl-N-(1-phenylethenyl)acetamide is unique due to the presence of both chloro and phenylethenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications.
Propiedades
Número CAS |
106700-02-1 |
|---|---|
Fórmula molecular |
C16H14ClNO |
Peso molecular |
271.74 g/mol |
Nombre IUPAC |
2-chloro-N-phenyl-N-(1-phenylethenyl)acetamide |
InChI |
InChI=1S/C16H14ClNO/c1-13(14-8-4-2-5-9-14)18(16(19)12-17)15-10-6-3-7-11-15/h2-11H,1,12H2 |
Clave InChI |
FRLUFXHJKYRUSS-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=CC=C1)N(C2=CC=CC=C2)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


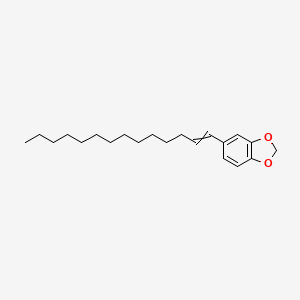
![(9-Diazonio-2H-fluoren-2-ylidene)[(2,5-dioxopyrrolidin-1-yl)oxy]methanolate](/img/structure/B14318460.png)
![2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol](/img/structure/B14318463.png)
![1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine](/img/structure/B14318471.png)
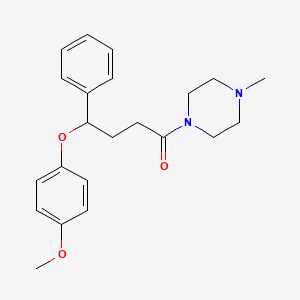

![[1,1'-Biphenyl]-4-sulfonamide, N-phenyl-](/img/structure/B14318489.png)
